Anthranilyl-HIV Protease Substrate III

Description

The exact mass of the compound N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anthranilyl-HIV Protease Substrate III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilyl-HIV Protease Substrate III including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

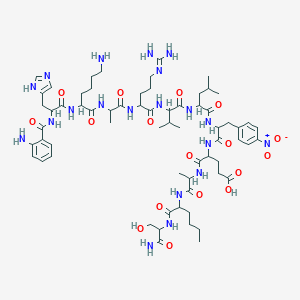

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERMFERQWIEDEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N20O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648687 |

Source

|

| Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138668-80-1 |

Source

|

| Record name | N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilyl-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Anthranilyl-HIV Protease Substrate III: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of Anthranilyl-HIV Protease Substrate III, a fluorogenic peptide critical for the study of HIV-1 protease activity. Tailored for researchers, scientists, and drug development professionals, this document elucidates the substrate's molecular architecture, the principles of its enzymatic cleavage, and the practical application of its fluorescence resonance energy transfer (FRET) properties in high-throughput screening and inhibitor characterization.

Introduction: The Critical Role of HIV-1 Protease and Fluorogenic Substrates

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] This enzyme is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This proteolytic processing is a critical step in the maturation of infectious virions, making HIV-1 protease a prime target for antiretroviral therapies.[2][3]

The development of effective HIV-1 protease inhibitors relies on robust and sensitive assays to quantify enzyme activity. Fluorogenic substrates, such as Anthranilyl-HIV Protease Substrate III, are indispensable tools in this endeavor. These substrates are engineered peptides that produce a fluorescent signal upon cleavage by the target enzyme, enabling real-time monitoring of enzymatic reactions.[4]

Molecular Architecture of Anthranilyl-HIV Protease Substrate III

Anthranilyl-HIV Protease Substrate III is a synthetic decapeptide with the following sequence:

Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH₂

This substrate is designed based on the substrate specificity of HIV-1 protease and incorporates a fluorophore and a quencher to function as a FRET-based sensor.

-

Fluorophore: 2-Aminobenzoyl (Abz) The N-terminus of the peptide is modified with a 2-aminobenzoyl (Abz) group, also known as an anthranilyl group. This moiety serves as the fluorescent donor in the FRET pair.[3] The Abz group typically exhibits an excitation maximum around 320 nm and an emission maximum around 420 nm.[4][5]

-

Quencher: p-nitro-Phenylalanine The peptide sequence includes a para-nitro-phenylalanine residue, which acts as the fluorescent acceptor or quencher.[3] The nitro group on the phenylalanine ring is a potent quencher of the Abz fluorescence when in close proximity.

-

Peptide Backbone: The specific amino acid sequence is designed to be recognized and cleaved by HIV-1 protease. The enzyme's active site accommodates a stretch of about seven to eight amino acids of a substrate.

The FRET-Based Mechanism of Action

The functionality of Anthranilyl-HIV Protease Substrate III is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two chromophores, a donor (fluorophore) and an acceptor (quencher), that are in close proximity (typically 1-10 nm).

The "Off" State: Intact Substrate

In its intact state, the peptide backbone of Anthranilyl-HIV Protease Substrate III holds the Abz fluorophore and the p-nitro-phenylalanine quencher in close spatial proximity. When the Abz group is excited by an external light source (e.g., at 320 nm), the absorbed energy is efficiently transferred to the nearby p-nitro-phenylalanine quencher through FRET.[5] This energy is then dissipated as heat, resulting in minimal or no fluorescence emission from the Abz group. This is considered the "quenched" or "off" state.

The "On" State: Enzymatic Cleavage

HIV-1 protease recognizes and binds to the specific amino acid sequence of the substrate. The enzyme catalyzes the hydrolysis of a specific peptide bond within the substrate. Based on the known specificity of HIV-1 protease, which preferentially cleaves between two hydrophobic residues, the most probable cleavage site in Anthranilyl-HIV Protease Substrate III is between the Leucine (Leu) and the p-nitro-Phenylalanine residues.

Upon cleavage of this scissile bond, the Abz-containing fragment is liberated from the p-nitro-phenylalanine-containing fragment. This separation dramatically increases the distance between the fluorophore and the quencher, disrupting the FRET process.

With the quencher no longer in close proximity, the excited Abz fluorophore returns to its ground state by emitting a photon.[5] This results in a significant increase in fluorescence intensity at approximately 420 nm, signaling the enzymatic activity of HIV-1 protease. This is the "unquenched" or "on" state. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the HIV-1 protease.

Diagram of the Mechanism of Action

Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate III.

Quantitative Data Summary

The following table summarizes the key properties of Anthranilyl-HIV Protease Substrate III.

| Parameter | Value | Reference |

| Peptide Sequence | Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH₂ | [2] |

| Fluorophore (Donor) | 2-Aminobenzoyl (Abz) | [3] |

| Quencher (Acceptor) | p-nitro-Phenylalanine | [3] |

| Excitation Wavelength | ~320 nm | [4][5] |

| Emission Wavelength | ~420 nm | [4][5] |

| Kinetic Parameters | ||

| vmax | 1.23 µM s⁻¹ µg⁻¹ | [2] |

| Km | 15 µM | [2] |

| kcat | 6.7 s⁻¹ | [2] |

Experimental Protocol: HIV-1 Protease Activity Assay

This protocol provides a general framework for measuring HIV-1 protease activity using Anthranilyl-HIV Protease Substrate III. Optimization may be required depending on the specific experimental conditions and instrumentation.

Materials:

-

Recombinant HIV-1 Protease

-

Anthranilyl-HIV Protease Substrate III

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Protease Inhibitor (e.g., Pepstatin A) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Anthranilyl-HIV Protease Substrate III in a suitable solvent like DMSO.

-

Dilute the HIV-1 protease to the desired concentration in cold assay buffer.

-

Prepare working solutions of the substrate and any inhibitors in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank: Assay buffer only.

-

Enzyme Control: HIV-1 protease in assay buffer.

-

Substrate Control: Substrate in assay buffer.

-

Test Wells: HIV-1 protease and test compounds (inhibitors) in assay buffer.

-

Positive Control (for inhibition assays): HIV-1 protease and a known inhibitor (e.g., Pepstatin A) in assay buffer.

-

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the Anthranilyl-HIV Protease Substrate III to all wells except the blank.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the background fluorescence (blank) from all readings.

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the enzyme control.

-

Diagram of the Experimental Workflow

Caption: A typical workflow for an HIV-1 protease activity assay.

Conclusion

Anthranilyl-HIV Protease Substrate III is a powerful and sensitive tool for the investigation of HIV-1 protease activity. Its mechanism, rooted in the elegant principle of FRET, allows for the continuous and real-time monitoring of enzymatic cleavage. This technical guide has provided a comprehensive overview of the substrate's molecular design, its mechanism of action, and its practical application in a laboratory setting. A thorough understanding of these principles is crucial for researchers dedicated to the development of novel and effective antiretroviral therapies targeting HIV-1 protease.

References

-

HIV-1 Protease Uses Bi-Specific S2/S2' Subsites To Optimize Cleavage of Two Classes of Target Sites. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Anthranilyl-HIV Protease Substrate III. (n.d.). Shanghai Hongtai Biotechnology. Retrieved January 14, 2026, from [Link]

-

Human Immunodeficiency Virus Type 1 Protease Cleavage Site Mutations Associated with Protease Inhibitor Cross-Resistance Selected by Indinavir, Ritonavir, and/or Saquinavir. (2000). Journal of Virology, 74(15), 6948–6952. [Link]

-

HIV-1 protease. (2023, December 26). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Replacement of the P1 Amino Acid of Human Immunodeficiency Virus Type 1 Gag Processing Sites Can Inhibit or Enhance the Rate of Cleavage by the Viral Protease. (2000). Journal of Virology, 74(15), 6847–6855. [Link]

-

Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. (2021). Viruses, 13(6), 1092. [Link]

-

FRET Systems. (n.d.). Biosyntan GmbH. Retrieved January 14, 2026, from [Link]

-

Identification of efficiently cleaved substrates for HIV-1 protease using a phage display library and use in inhibitor development. (2000). Virology, 274(2), 377–386. [Link]

-

Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. (2002). Structure, 10(3), 369–380. [Link]

-

Crystal structure of HIV-1 protease (A), and its cleavage sites (B). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

TR-FRET Peptide. (n.d.). QYAOBIO. Retrieved January 14, 2026, from [Link]

-

Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance. (2011). Journal of Molecular Biology, 410(4), 786–800. [Link]

-

FRET Substrates. (n.d.). Interchim. Retrieved January 14, 2026, from [Link]

Sources

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 4. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anthranilyl-HIV Protease Substrate III: Properties, Mechanism, and Application in Antiviral Research

This guide provides a comprehensive technical overview of Anthranilyl-HIV Protease Substrate III, a critical tool in the study of Human Immunodeficiency Virus (HIV) and the development of antiretroviral therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the substrate's chemical properties, its fluorogenic mechanism of action, and its practical application in high-throughput screening and kinetic analysis of HIV protease inhibitors.

Introduction: The Role of HIV Protease and Its Substrates in Drug Discovery

The HIV-1 protease (PR) is an aspartyl protease essential for the viral life cycle.[1] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a process critical for the formation of infectious virions.[1][2] Consequently, HIV PR has become a primary target for antiviral drug development.[1] The screening and characterization of potential HIV PR inhibitors rely on sensitive and reliable assays, which are made possible by synthetic substrates that mimic the natural cleavage sites of the enzyme.[3][4]

Anthranilyl-HIV Protease Substrate III is a fluorogenic peptide designed for the continuous and sensitive measurement of HIV PR activity.[5] Its utility in research is extensive, aiding in the elucidation of viral replication mechanisms and serving as a frontline tool in the high-throughput screening of compounds that could block the HIV lifecycle.[3][6]

Physicochemical Properties and Structure

Anthranilyl-HIV Protease Substrate III is a synthetic peptide that incorporates a specific amino acid sequence recognized and cleaved by HIV protease. Its structure is engineered to include a fluorophore and a quencher, which form a Fluorescence Resonance Energy Transfer (FRET) pair.

The peptide sequence is Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2.[7] In this sequence, the anthranilyl (Abz) group at the N-terminus serves as the fluorophore, while the para-nitro-phenylalanine (p-nitro-Phe) residue acts as the quencher.

A summary of its key properties is presented below:

| Property | Value | Source |

| CAS Number | 138668-80-1 | [6] |

| Molecular Formula | C₆₅H₁₀₀N₂₀O₁₇·C₂HF₃O₂ (trifluoroacetate salt) | [6] |

| Molecular Weight | 1547.65 g/mol (trifluoroacetate salt) | [6] |

| Peptide Sequence | Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH₂ | [7] |

| Appearance | Lyophilized powder | [8] |

| Storage Conditions | ≤ -10 °C; Protect from light | [5][6] |

| Solubility | Soluble in DMSO or acetonitrile:water mixtures | [8] |

Mechanism of Action: A FRET-Based Reporter System

The functionality of Anthranilyl-HIV Protease Substrate III is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the N-terminal anthranilyl (Abz) fluorophore to the internal p-nitro-phenylalanine quenching moiety results in the suppression of fluorescence. The energy absorbed by the Abz group upon excitation is non-radiatively transferred to the quencher.

HIV protease recognizes and cleaves the peptide bond between the leucine (Leu) and p-nitro-phenylalanine (p-nitro-Phe) residues. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process. Consequently, the Abz group, now free from the quenching effect, emits its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, providing a real-time measure of enzyme activity.[5]

A simplified representation of this mechanism is shown below:

Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate III.

Experimental Protocol: HIV Protease Inhibition Assay

This section provides a detailed methodology for conducting an in vitro assay to screen for HIV protease inhibitors using Anthranilyl-HIV Protease Substrate III. The protocol is designed to be self-validating by including appropriate controls.

Rationale and Experimental Design

The core of this experiment is to measure the rate of fluorescence increase resulting from substrate cleavage by HIV PR. The inhibitory potential of a test compound is determined by its ability to reduce this rate.

-

Negative Control (No Enzyme): Substrate alone to measure background fluorescence.

-

Positive Control (No Inhibitor): Enzyme and substrate to determine the maximum reaction velocity (Vmax).

-

Inhibitor Control: A known HIV PR inhibitor (e.g., Pepstatin A) to validate the assay's ability to detect inhibition.[5]

-

Test Compound Wells: Enzyme, substrate, and the compound being screened.

Materials and Reagents

-

Anthranilyl-HIV Protease Substrate III (e.g., from Chem-Impex, Bachem)[6][9]

-

Recombinant HIV-1 Protease (PR)

-

Pepstatin A (Inhibitor Control)[5]

-

Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Assay Buffer: 50 mM Sodium Acetate, 150 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 7.0.[4]

-

Rationale: This buffer system maintains a pH suitable for HIV PR activity and includes salts to mimic physiological ionic strength. DTT is a reducing agent that helps maintain the enzyme's active state.

-

-

96-well black, flat-bottom microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation at ~320 nm and emission detection at ~420 nm.[8]

Step-by-Step Procedure

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve lyophilized Anthranilyl-HIV Protease Substrate III in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.

-

Enzyme Working Solution: Dilute recombinant HIV-1 PR in cold Assay Buffer to a final concentration of 100 nM. Prepare this solution fresh just before use and keep it on ice.

-

Inhibitor/Compound Plates: Prepare serial dilutions of test compounds and the Pepstatin A control in DMSO in a separate plate. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well black microplate.

-

Add 1 µL of the appropriate compound/inhibitor dilution (or DMSO for controls) to each well.

-

Add 25 µL of the 100 nM HIV-1 PR working solution to all wells except the "No Enzyme" negative controls. Add 25 µL of Assay Buffer to the negative control wells.

-

Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

-

-

Initiating and Monitoring the Reaction:

-

Prepare a Substrate Working Solution by diluting the 1 mM stock in Assay Buffer to a final concentration of 60 µM. This will result in a final assay concentration of 15 µM, which is the reported Km value, ensuring sensitive detection of competitive inhibitors.[7]

-

To start the reaction, add 25 µL of the 60 µM Substrate Working Solution to all wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30-60 minutes.

-

Data Analysis

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) for each reaction by calculating the slope of the linear portion of the curve.

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for an HIV protease inhibitor screening assay.

Conclusion

Anthranilyl-HIV Protease Substrate III stands as an invaluable and highly specific tool for HIV research and antiviral drug development.[6] Its well-defined chemical structure and reliable FRET-based mechanism allow for the sensitive, continuous, and high-throughput quantification of HIV protease activity.[5] The robust nature of assays employing this substrate facilitates the kinetic characterization of enzyme-inhibitor interactions, which is fundamental to understanding the mechanisms of drug resistance and designing next-generation therapeutics to combat the global challenge of HIV/AIDS.

References

-

LookChem. (n.d.). Cas 141223-69-0, ANTHRANILYL-HIV PROTEASE SUBSTRATE IV. Retrieved from [Link]

-

Shanghai Hongtai Biotechnology. (n.d.). Anthranilyl-HIV Protease Substrate III. Retrieved from [Link]

-

Li, M., et al. (2013). A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid. ACS Chemical Biology. Retrieved from [Link]

-

Chu-Peptide. (n.d.). Anthranilyl-HIV Protease Substrate III. Retrieved from [Link]

-

DrugDu. (n.d.). Anthranilyl-HIV Protease Substrate III|138668-80-1. Retrieved from [Link]

-

Brik, A., & Wong, C. H. (2003). HIV-1 protease: mechanism and drug resistance. Organic & Biomolecular Chemistry, 1(1), 5-14. Retrieved from [Link]

-

Prabu-Jeyabalan, M., Nalivaika, E., & Schiffer, C. A. (2002). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Structure, 10(3), 369-381. Retrieved from [Link]

-

Csonka, K., et al. (2021). Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein. Viruses, 13(6), 1092. Retrieved from [Link]

-

Dam, E., et al. (2007). A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism. PLoS Medicine, 4(1), e36. Retrieved from [Link]

-

Das, A., & Mahapatra, A. D. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega, 8(11), 9893-9909. Retrieved from [Link]

-

Gallastegui, E., et al. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. Retrieved from [Link]

-

Anaspec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Retrieved from [Link]

Sources

- 1. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered Substrate Specificity of Drug-Resistant Human Immunodeficiency Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Anthranilyl-HIV Protease Substrate III - [hongtide.com]

- 8. ≥95% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. shop.bachem.com [shop.bachem.com]

The Principle of Fluorescence in Anthranilyl-HIV Protease Substrate III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Viral Enzyme

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle.[1][2][3] This aspartyl protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions.[1][2][3][4] Consequently, HIV protease has become a prime target for antiretroviral drug development, with protease inhibitors forming a cornerstone of highly active antiretroviral therapy (HAART).[2][5][6][7] The development of potent and specific HIV protease inhibitors relies on robust and sensitive assays to quantify enzyme activity. This guide provides an in-depth technical overview of a widely used tool in this endeavor: the Anthranilyl-HIV Protease Substrate III and the core principles of its fluorescence-based detection method.

The Engine of Detection: Fluorescence Resonance Energy Transfer (FRET)

At the heart of this assay is a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[8][9][10][11] FRET is a distance-dependent, non-radiative transfer of energy from an excited state "donor" fluorophore to a suitable "acceptor" molecule.[8][10][11][12]

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å.[8][10][12]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor.[8][10]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[8]

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[8][9] This exquisite sensitivity to distance makes FRET an ideal "spectroscopic ruler" for monitoring molecular interactions and cleavage events.[9][10][11]

Anthranilyl-HIV Protease Substrate III: A Molecular Beacon for Protease Activity

The Anthranilyl-HIV Protease Substrate III is a synthetic peptide specifically designed to be a substrate for HIV protease. Its design ingeniously incorporates a FRET pair to signal the event of its cleavage. This substrate typically consists of a peptide sequence recognized by HIV protease, flanked by a fluorescent donor and a quencher molecule.

-

The Donor: Anthranilyl Group: The anthranilyl group (ortho-aminobenzoic acid) serves as the fluorescent donor.[13][14][15] When excited with light of a specific wavelength (typically around 336 nm), it emits fluorescence at a longer wavelength (around 411 nm).[15]

-

The Quencher: Nitrotyrosine: In many FRET-based protease substrates, a nitrotyrosine residue acts as the acceptor, or more accurately, a quencher.[16] A quencher is a molecule that can accept the energy from the donor but does not re-emit it as light, instead dissipating it as heat. This results in a significant decrease in the observed fluorescence of the donor.

Mechanism of Signal Generation

-

Intact Substrate (Quenched State): In the intact peptide substrate, the anthranilyl donor and the nitrotyrosine quencher are held in close proximity by the peptide backbone. When the anthranilyl group is excited, the energy is efficiently transferred to the nearby nitrotyrosine quencher via FRET.[8] This non-radiative transfer prevents the anthranilyl group from fluorescing, resulting in a low fluorescence signal.

-

Enzymatic Cleavage (Fluorescent State): When HIV protease is present and active, it recognizes and cleaves the specific peptide sequence of the substrate.[1][3][17] This cleavage event separates the anthranilyl donor from the nitrotyrosine quencher.

-

Fluorescence Emission: With the quencher no longer in close proximity, the energy absorbed by the excited anthranilyl donor is now emitted as light (fluorescence).[18] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the HIV protease.[19]

Caption: FRET mechanism in Anthranilyl-HIV Protease Substrate III.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for an HIV protease activity assay using Anthranilyl-HIV Protease Substrate III. Optimization may be required based on specific enzyme preparations and experimental goals.

Reagent Preparation

-

Assay Buffer: Prepare an assay buffer with the optimal pH for HIV protease activity (typically pH 4.7-6.0).[20] A common formulation is 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 5% DMSO.[20] Ensure all components are of high purity.

-

HIV Protease Stock Solution: Reconstitute lyophilized HIV protease in the assay buffer to a known concentration. Store on ice and prepare fresh dilutions for each experiment.

-

Substrate Stock Solution: Dissolve the Anthranilyl-HIV Protease Substrate III in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C or below.[19]

-

Inhibitor Stock Solution (for inhibition assays): Dissolve the test inhibitor in DMSO to a high concentration.

Assay Procedure

Caption: A typical workflow for an HIV protease FRET assay.

-

Plate Setup:

-

In a 96-well or 384-well black microplate (to minimize background fluorescence), add the assay buffer to each well.[21]

-

For inhibitor screening, add the desired concentration of the inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add the diluted HIV protease to all wells except the "no enzyme" control.

-

-

Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.[22]

-

Reaction Initiation: Add the Anthranilyl-HIV Protease Substrate III to all wells to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.[23]

-

Data Acquisition: Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements.[22]

Data Analysis

-

Calculate Initial Velocity: Plot fluorescence intensity versus time for each well. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear phase.

-

Enzyme Activity: The V₀ is directly proportional to the enzyme activity.

-

Inhibitor Potency (IC₅₀): For inhibition assays, plot the V₀ against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Interpretation and Troubleshooting

| Observation | Probable Cause(s) | Solution(s) |

| High background fluorescence in "no enzyme" control | Autofluorescence of compounds or buffer components. Substrate degradation. | Use high-purity reagents. Prepare fresh substrate solution. Subtract the background fluorescence from all readings. |

| Low or no signal in positive control | Inactive enzyme. Incorrect buffer pH or composition. Incorrect instrument settings. | Use a fresh, properly stored enzyme. Optimize buffer conditions.[23] Verify excitation and emission wavelengths and gain settings on the plate reader.[25] |

| Non-linear reaction progress curves | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration or a higher substrate concentration.[23] Check enzyme stability in the assay buffer. Perform progress curve analysis to investigate inhibition. |

| High well-to-well variability | Pipetting errors. Incomplete mixing. Temperature gradients across the plate. | Use calibrated pipettes. Ensure thorough mixing after adding reagents.[21] Allow the plate to equilibrate to the assay temperature. |

| Fluorescence quenching at high substrate or product concentrations | Inner filter effect or self-quenching. | Perform the assay at lower substrate concentrations.[26] |

Conclusion: A Versatile Tool in Antiviral Research

The Anthranilyl-HIV Protease Substrate III, based on the elegant principle of FRET, provides a sensitive, continuous, and high-throughput method for measuring HIV protease activity.[18][19] This assay is an invaluable tool for the discovery and characterization of novel HIV protease inhibitors, contributing significantly to the ongoing efforts to combat HIV/AIDS.[27][28][29] Its adaptability for high-throughput screening makes it a cornerstone in modern drug discovery pipelines.

References

-

HIV-1 protease - Wikipedia. [Link]

-

Förster resonance energy transfer - Wikipedia. [Link]

-

Protease Inhibitors: Types, How They Work & Side Effects - Cleveland Clinic. [Link]

-

Discovery and development of HIV-protease inhibitors - Wikipedia. [Link]

-

What are Protease inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Protease inhibitors: How they work, types, and side effects - Medical News Today. [Link]

-

An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience - Agilent. [Link]

-

Fluorescence Resonance Energy Transfer. [Link]

-

Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC - NIH. [Link]

-

3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries - PubMed. [Link]

-

13.2: HIV-1 protease (PR) - Chemistry LibreTexts. [Link]

-

TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. [Link]

-

3-Nitro-Tyrosine as an Internal Quencher of Autofluorescence Enhances the Compatibility of Fluorescence Based Screening of OBOC Combinatorial Libraries - Ingenta Connect. [Link]

-

TR-FRET Assays In Drug Discovery - BellBrook Labs. [Link]

-

Protease Cleavage Sites in HIV-1 gp120 Recognized by Antigen Processing Enzymes Are Conserved and Located at Receptor Binding Sites - ASM Journals. [Link]

-

3-Nitro-Tyrosine as an Internal Quencher of Autofluorescence Enhances the Compatibility of Fluorescence Based Screening of OBOC Combinatorial Libraries - Ingenta Connect. [Link]

-

A Computational perspective on the concerted cleavage mechanism of the natural targets of HIV-1 protease. - ResearchSpace@UKZN. [Link]

-

Fig. 1. Chemical mechanism of the reaction catalyzed by HIV-1 protease.... - ResearchGate. [Link]

-

Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC - NIH. [Link]

-

Designing of a specific fluorogenic peptide substrate for HIV-1 protease activity assay. [Link]

-

FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC. [Link]

-

A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate - Eurogentec. [Link]

-

SensoLyte™ 520 HIV-1 Protease Assay Kit Fluorimetric. [Link]

-

SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit - Anaspec. [Link]

-

Altered Substrate Specificity of Drug-Resistant Human Immunodeficiency Virus Type 1 Protease - PMC - NIH. [Link]

-

A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - McFarland Laboratories. [Link]

-

Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC - NIH. [Link]

-

A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed. [Link]

-

Fluorescence intensity decays of anthranilic acid, anthranilamide and... - ResearchGate. [Link]

-

Synthesis, structures, and fluorescent properties of azo anthranilic acid and its Cu(II), Co(II), and Ni(II) complexes - ResearchGate. [Link]

-

Mechanism and Kinetics of HIV-1 Protease Activation - PMC - PubMed Central. [Link]

-

Structure of Complex of Synthetic HIV-1 Protease with a Substrate-Based Inhibitor at 2.3 Å Resolution - ResearchGate. [Link]

-

Amino Acid Quenching - NWCommons. [Link]

-

HIV-1 retropepsin - M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC - NIH. [Link]

Sources

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. What are Protease inhibitors and how do they work? [synapse.patsnap.com]

- 7. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 8. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 10. agilent.com [agilent.com]

- 11. people.bu.edu [people.bu.edu]

- 12. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 14. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]

- 16. 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 19. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 20. researchgate.net [researchgate.net]

- 21. docs.abcam.com [docs.abcam.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. eurogentec.com [eurogentec.com]

- 25. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Introduction to the popular application of TR-FRET - drug discovery and development [absin.net]

- 29. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to Anthranilyl-HIV Protease Substrate III: Mechanism, Application, and Best Practices in HIV Research

Abstract

The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for viral maturation and infectivity, making it a primary target for antiretroviral therapy.[1] The development and screening of potent protease inhibitors rely on robust, sensitive, and high-throughput assays. This technical guide provides an in-depth exploration of Anthranilyl-HIV Protease Substrate III, a fluorogenic peptide substrate central to modern HIV research. We will dissect its underlying biochemical mechanism based on Förster Resonance Energy Transfer (FRET), detail its kinetic properties, and provide field-proven, step-by-step protocols for its application in measuring enzyme activity and screening for novel inhibitors. This document is intended for researchers, virologists, and drug development professionals seeking to leverage this powerful tool for advancing HIV therapeutics.

The Central Role of HIV-1 Protease and the Need for Advanced Assay Technologies

HIV-1 protease (PR) is a retroviral aspartyl protease that functions as a homodimer.[1] Its critical role in the viral life cycle is to cleave newly synthesized Gag and Gag-Pol polyproteins at specific sites, a process indispensable for producing mature, infectious virions.[1][2] Inhibiting this enzyme's function blocks viral maturation, rendering the resulting particles non-infectious. This principle is the cornerstone of protease inhibitor (PI) drugs, a vital component of highly active antiretroviral therapy (HAART).[1][3]

The relentless evolution of drug resistance necessitates the continuous discovery of new and more potent PIs.[4] This, in turn, drives the need for assays that are not only accurate and reproducible but also amenable to high-throughput screening (HTS). Early methods for measuring protease activity, such as HPLC, are often labor-intensive and not scalable. Fluorogenic substrates, which produce a fluorescent signal upon cleavage, have emerged as the gold standard, offering a continuous and highly sensitive method for kinetic analysis.[5][6] Anthranilyl-HIV Protease Substrate III is a premier example of such a tool, designed for specificity and optimal performance in drug discovery workflows.[3][7]

Core Mechanism: Förster Resonance Energy Transfer (FRET)

The functionality of Anthranilyl-HIV Protease Substrate III is rooted in the photophysical principle of Förster Resonance Energy Transfer (FRET).[8][9] FRET is a distance-dependent energy transfer mechanism between two chromophores: a fluorescent donor and a quencher acceptor.

The substrate is a synthetic peptide, Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2 , designed to mimic a natural cleavage site of HIV-1 protease.[7][10]

-

The Donor: An anthranilyl (Abz) group at the N-terminus serves as the fluorophore.

-

The Acceptor: A p-nitro-phenylalanine (p-nitro-Phe) residue is strategically placed within the sequence to act as a quencher.

In the intact substrate, the donor and acceptor are in close proximity. When the Abz group is excited with light (typically around 330-340 nm), the energy is non-radiatively transferred to the p-nitro-Phe quencher instead of being emitted as fluorescence.[6][11] The result is a minimal or "quenched" fluorescent signal.

Upon the introduction of active HIV-1 protease, the enzyme recognizes and hydrolyzes the peptide bond between the Leu and p-nitro-Phe residues. This cleavage separates the donor from the acceptor.[11] Freed from the quenching effect, the excited Abz group now emits its energy as fluorescent light, which can be detected at approximately 450-490 nm.[6][12] The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, providing a real-time measurement of enzyme activity.[5][6]

Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate III.

Biochemical Properties and Kinetic Parameters

Understanding the kinetic profile of a substrate is crucial for designing robust and sensitive assays. The choice of substrate concentration, for instance, should be guided by its Michaelis constant (Kₘ). Anthranilyl-HIV Protease Substrate III has been characterized to provide reliable kinetic data.

| Parameter | Value | Reference |

| Sequence | Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2 | [10] |

| Kₘ | 15 µM | [10] |

| kcat | 6.7 s⁻¹ | [10] |

| Vmax | 1.23 µM s⁻¹ µg⁻¹ | [10] |

| Excitation (Ex) | ~330-340 nm | [6][11] |

| Emission (Em) | ~450-490 nm | [6][11] |

Causality Insight: The Kₘ value of 15 µM indicates a strong binding affinity between the substrate and the HIV-1 protease active site. For standard activity assays, a substrate concentration at or slightly above the Kₘ (e.g., 15-30 µM) is often used to approach saturating conditions, ensuring the reaction velocity is primarily dependent on the enzyme concentration. For inhibitor screening, using a substrate concentration close to the Kₘ value provides a balanced sensitivity to competitive inhibitors.

Experimental Protocol: Measuring HIV-1 Protease Activity

This protocol provides a validated methodology for a continuous kinetic assay using a fluorescence microplate reader.

A. Required Reagents and Materials

-

HIV-1 Protease: Recombinant, purified enzyme. Store at -80°C.

-

Anthranilyl-HIV Protease Substrate III: Typically supplied lyophilized. Reconstitute in DMSO to create a concentrated stock (e.g., 1-10 mM) and store at -80°C, protected from light.[6][11]

-

Assay Buffer: 50 mM Sodium Acetate, 150 mM NaCl, 1 mM EDTA, pH ~5.5-7.0. The optimal pH can vary; pH 5.5 is often used for in vitro cleavage analysis.[13]

-

Dithiothreitol (DTT): 1 M stock in water. Add fresh to the assay buffer to a final concentration of 1-2 mM. DTT is a reducing agent that prevents oxidation of cysteine residues in the protease, ensuring its catalytic activity.[13]

-

DMSO: For diluting substrate and test compounds.

-

96-well or 384-well black microplates: Black plates are essential to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Capable of kinetic measurements with excitation at ~340 nm and emission at ~490 nm.

B. Step-by-Step Assay Procedure

-

Reagent Preparation: Thaw all reagents on ice. Prepare the complete Assay Buffer by adding the required volume of DTT from the stock solution. Dilute the HIV-1 Protease and the substrate to their desired working concentrations in the complete Assay Buffer.

-

Assay Setup: On the microplate, set up the following reactions in triplicate:

-

Enzyme Control (EC): 80 µL of Assay Buffer + 10 µL of diluted HIV-1 Protease.

-

Blank (No Enzyme Control): 90 µL of Assay Buffer. This control is critical to measure background substrate auto-hydrolysis or fluorescence drift.

-

-

Plate Equilibration: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[11]

-

Reaction Initiation: Add 10 µL of the diluted substrate solution to all wells to initiate the reaction. The final volume should be 100 µL. Mix gently by pipetting or orbital shaking.

-

Fluorescence Measurement: Immediately place the plate in the reader, protected from light. Measure fluorescence intensity (Ex/Em = 340/490 nm) in kinetic mode, recording data every 1-2 minutes for 60-180 minutes.[11]

C. Data Analysis

-

Subtract Background: For each time point, subtract the average fluorescence reading of the Blank wells from the readings of the Enzyme Control wells.

-

Plot Data: Plot the background-subtracted fluorescence intensity versus time (in minutes).

-

Determine Initial Velocity: Identify the linear portion of the curve (typically the first 10-30 minutes, before substrate depletion becomes significant). Calculate the slope of this linear phase using linear regression. The slope represents the initial reaction velocity (V₀) in Relative Fluorescence Units (RFU) per minute. This velocity is directly proportional to the enzyme's activity.[11]

Application in Drug Discovery: High-Throughput Inhibitor Screening

This assay is readily adaptable for screening libraries of compounds to identify potential HIV-1 protease inhibitors.[11][14]

Caption: Workflow for HIV-1 Protease inhibitor screening.

A. Modified Protocol for Inhibitor Screening

-

Compound Plating: Prepare serial dilutions of test compounds and known inhibitors in DMSO. Add 1-2 µL of these solutions to the appropriate wells of the assay plate.

-

Assay Setup:

-

Enzyme Control (EC): Wells containing only enzyme and DMSO (vehicle control).

-

Inhibitor Control (IC): Wells containing enzyme and a saturating concentration of a known potent inhibitor (e.g., Pepstatin A).[11]

-

Test Compound Wells: Wells containing enzyme and the test compound at various concentrations.

-

-

Enzyme Addition & Pre-incubation: Add the diluted HIV-1 protease to all wells (except blanks). Allow a 10-15 minute pre-incubation at the assay temperature to permit the inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation & Measurement: Proceed as described in Section 4 (Steps 4 and 5).

B. Data Analysis for Inhibition

-

Calculate Velocities: Determine the initial velocity (V₀) for all wells as described previously.

-

Calculate Percent Inhibition: Use the average velocities from the control wells to calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_test - V₀_IC) / (V₀_EC - V₀_IC))

-

V₀_test is the velocity in the presence of the test compound.

-

V₀_EC is the velocity of the uninhibited enzyme (Enzyme Control).

-

V₀_IC is the velocity of the fully inhibited enzyme (Inhibitor Control).

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspective

Anthranilyl-HIV Protease Substrate III remains a cornerstone tool in HIV research and antiretroviral drug discovery. Its design, based on the robust FRET principle, provides a simple, continuous, and highly sensitive method for quantifying HIV-1 protease activity and screening for inhibitors.[15] The protocols detailed in this guide represent a validated framework for its effective implementation in both basic research and high-throughput screening environments. As HIV continues to evolve resistance, the need for precise and reliable tools like this substrate will only grow, facilitating the rapid characterization of new viral protease variants and the discovery of next-generation therapeutics to combat the global AIDS epidemic.

References

- Raines Lab. (2015, August 11). Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity.

- Jin, S., et al. (n.d.). Visualization of human immunodeficiency virus protease inhibition using a novel Förster resonance energy transfer molecular probe. PubMed.

- ACS Applied Bio Materials. (2020, September 7). Turn-On Assay for HIV-1 Protease Inhibitor Selection.

- Anaspec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric.

- Abcam. (2023, August 18). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).

- R Discovery. (2015, August 11). Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity.

- TELOS. (n.d.). HIV-1 Protease Inhibitor Screening Kit (Fluorometric).

- Shanghai Hongtai Biotechnology. (n.d.). Anthranilyl-HIV Protease Substrate III.

- Wikipedia. (n.d.). HIV-1 protease.

- Creative Bioarray CellAssay. (n.d.). HIV-1 Protease Inhibitor Screening Kit (Fluorometric).

- Chem-Impex. (n.d.). Anthranilyl-HIV Protease Substrate trifluoroacetate salt.

- ASM Journals. (2022, April 19). The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release.

- BOC Sciences. (n.d.). Anthranilyl-HIV Protease Substrate.

- PubMed Central. (n.d.). HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics.

- Chem-Impex. (n.d.). HIV Protease Substrate III.

- NIH. (2019, June 28). A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid.

- Bachem Products. (n.d.). Anthranilyl-HIV Protease Substrate.

- PLOS. (2007, January 16). A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism.

Sources

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism | PLOS Medicine [journals.plos.org]

- 5. raineslab.com [raineslab.com]

- 6. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Visualization of human immunodeficiency virus protease inhibition using a novel Förster resonance energy transfer molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anthranilyl-HIV Protease Substrate III - [hongtide.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 13. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. telospub.com [telospub.com]

- 15. shop.bachem.com [shop.bachem.com]

Understanding the fluorogenic properties of Anthranilyl-HIV Protease Substrate III

An In-Depth Technical Guide to the Fluorogenic Properties of Anthranilyl-HIV Protease Substrate III

Introduction

The human immunodeficiency virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] As an aspartyl protease, it is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of infectious virions.[1][2] This indispensable role makes HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of modern HIV treatment, transforming the prognosis for individuals living with HIV.

At the heart of the discovery and characterization of these inhibitors lies the ability to accurately measure the activity of HIV-1 protease in a high-throughput manner. Fluorogenic substrates have emerged as an invaluable tool for this purpose. This guide provides a detailed technical overview of Anthranilyl-HIV Protease Substrate III, a specialized fluorogenic peptide designed for the sensitive and continuous assay of HIV-1 protease activity. We will explore its molecular architecture, the photophysical principles governing its function, its kinetic properties, and its practical application in research and drug development.

The Molecular Architecture of the Substrate

The efficacy of a fluorogenic substrate is dictated by its chemical structure, which must successfully integrate a protease-specific cleavage sequence with a sensitive reporter system. Anthranilyl-HIV Protease Substrate III is a meticulously designed peptide that accomplishes this through three key components.

Peptide Sequence and Rationale

The substrate is a synthetic peptide with the sequence: Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2 [3]

This sequence is not arbitrary; it is engineered to be recognized and efficiently cleaved by HIV-1 protease. The enzyme typically recognizes an eight-residue stretch of a substrate, denoted P4 to P4', with the scissile bond located between P1 and P1'.[4] The peptide backbone of Substrate III mimics a natural cleavage site, ensuring high specificity and affinity for the protease's active site.

The Fluorophore: Anthraniloyl (Abz) Group

The reporting element of the substrate is the N-terminal Anthraniloyl (Abz) group, a derivative of anthranilic acid. This small, environmentally sensitive fluorophore serves as the donor in a Fluorescence Resonance Energy Transfer (FRET) pair. When excited by ultraviolet light, typically around 330-340 nm, the anthraniloyl group has the potential to emit fluorescent light in the blue region of the spectrum, with a peak around 410-420 nm.[5]

The Quencher: 4-Nitrophenylalanine (p-nitro-Phe)

Positioned strategically within the peptide sequence is a 4-nitrophenylalanine (p-nitro-Phe) residue. The nitro group on this modified amino acid functions as an efficient acceptor—or quencher—of the energy emitted by the nearby anthraniloyl fluorophore. It is a non-fluorescent "dark" quencher, meaning it dissipates the absorbed energy as heat rather than emitting it as light.[6]

The Principle of Fluorogenic Cleavage: A FRET-Based Mechanism

The functionality of Anthranilyl-HIV Protease Substrate III is governed by the distance-dependent phenomenon of Fluorescence Resonance Energy Transfer (FRET).[7][8] This process allows for the real-time detection of enzymatic activity.

The Quenched State (Intact Substrate)

In its intact, uncleaved state, the peptide's conformation holds the N-terminal Abz group (donor) and the internal p-nitro-Phe residue (quencher) in close spatial proximity. When the substrate is illuminated with excitation light, the Abz group absorbs a photon and enters an excited electronic state. However, instead of returning to its ground state by emitting a fluorescent photon, it efficiently transfers its energy non-radiatively to the nearby p-nitro-Phe quencher.[6][7] This energy transfer "quenches" the donor's fluorescence, resulting in a minimal light signal from the solution.

The Action of HIV-1 Protease

Upon introduction of HIV-1 protease, the enzyme's active site binds to the substrate. The protease catalyzes the hydrolysis of a specific peptide bond within the sequence, located between the fluorophore and the quencher.[1][4]

The Fluorescent State (Cleaved Substrate)

This cleavage event severs the covalent link holding the Abz and p-nitro-Phe moieties together. The resulting peptide fragments diffuse apart in the solution. With the quencher no longer in proximity, the FRET process is disrupted. Now, when the Abz group on the N-terminal fragment is excited, it has no efficient pathway for non-radiative energy transfer. Instead, it returns to its ground state through the emission of a photon, leading to a sharp and measurable increase in fluorescence intensity.[9][10] This de-quenching of the fluorophore is directly proportional to the amount of substrate cleaved by the enzyme.

Caption: Mechanism of fluorescence de-quenching upon substrate cleavage.

Quantitative Analysis and Kinetic Properties

A thorough understanding of the substrate's spectral and kinetic parameters is essential for designing robust and sensitive assays.

Spectral Characteristics

The selection of appropriate filters or monochromator settings on a fluorescence plate reader is critical for maximizing the signal-to-noise ratio.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~336 nm | The optimal wavelength to excite the Anthraniloyl (Abz) fluorophore.[5] |

| Emission Maximum (λem) | ~411 nm | The wavelength of maximum fluorescence intensity from the cleaved Abz-containing fragment.[5] |

Enzymatic Kinetics

The kinetic constants of Anthranilyl-HIV Protease Substrate III define its performance in an enzymatic reaction and are crucial for interpreting inhibition data.

| Parameter | Value | Description |

| Km | 15 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[3] A lower Km indicates higher affinity of the enzyme for the substrate. |

| kcat | 6.7 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[3] |

| Vmax | 1.23 µM s⁻¹ µg⁻¹ | The maximum initial velocity or rate of the reaction.[3] |

Causality Insight: The choice of substrate concentration in an assay is guided by the Km value. For inhibitor screening, using a substrate concentration at or below the Km ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.

Practical Application: A Guide to Assay Development

This substrate is ideally suited for continuous kinetic assays using microplate-based fluorescence readers.

Detailed Experimental Protocol

This protocol provides a framework for measuring HIV-1 protease activity. All concentrations should be optimized for the specific enzyme preparation and experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for HIV-1 protease activity (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol). Rationale: The specific pH, high salt concentration, and reducing agent (DTT) are chosen to mimic physiological conditions and maintain the stability and optimal activity of the dimeric protease.

-

Substrate Stock Solution: Dissolve Anthranilyl-HIV Protease Substrate III in a minimal amount of DMSO to create a concentrated stock (e.g., 10 mM). Store protected from light at -20°C or below.[11]

-

Enzyme Stock Solution: Prepare a stock solution of purified recombinant HIV-1 protease in assay buffer. Determine the active concentration and store in aliquots at -80°C.

2. Assay Procedure (96-well plate format):

-

Step 1: Prepare a working solution of the substrate by diluting the DMSO stock into Assay Buffer to twice the final desired concentration (e.g., 2X = 30 µM for a final concentration of 15 µM).

-

Step 2: Prepare a working solution of the enzyme in Assay Buffer to twice the final desired concentration (e.g., 2X = 20 nM for a final concentration of 10 nM).

-

Step 3: For inhibitor studies, prepare 2X solutions of the inhibitor in Assay Buffer. For control wells, use Assay Buffer alone.

-

Step 4: Add 50 µL of the 2X substrate solution to each well of a black, opaque 96-well plate. Rationale: A black plate is used to minimize background fluorescence and light scatter.

-

Step 5: If screening inhibitors, add 50 µL of the 2X inhibitor solution (or buffer) to the appropriate wells and pre-incubate with the substrate for 5-10 minutes.

-

Step 6: Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well. The final volume will be 100 µL.

-

Step 7: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~335 nm) and emission (~415 nm) wavelengths.

-

Step 8: Measure the fluorescence intensity kinetically, taking readings every 60 seconds for 15-30 minutes.

3. Data Acquisition and Analysis:

-

Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time (seconds).

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔRFU/Δt).

-

For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and plot it against the logarithm of inhibitor concentration to determine the IC50 value.

Caption: Standard experimental workflow for an HIV-1 protease assay.

Application in Inhibitor Screening

The primary utility of this substrate is in the high-throughput screening (HTS) of chemical libraries to identify novel HIV-1 protease inhibitors. The assay's simplicity and continuous nature make it highly automatable.

Caption: Logical framework for an inhibitor screening assay.

Troubleshooting and Technical Considerations

-

Inner Filter Effect: At very high substrate or compound concentrations, the excitation or emission light can be absorbed by the solution components, leading to non-linear kinetics. Always work within the linear range of the instrument and substrate concentration.

-

Compound Autofluorescence: Test compounds may be fluorescent at the same wavelengths used for the assay. Always run a control with the compound and substrate but no enzyme to measure and subtract this background fluorescence.

-

Substrate Solubility: The substrate is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1-2%) as it can affect enzyme activity. If solubility issues arise, sonication or slight warming may help dissolve the stock.

-

Enzyme Stability: HIV-1 protease can be prone to aggregation or autolysis. Use of appropriate buffers, inclusion of glycerol, and storing in single-use aliquots is critical for reproducible results.

Conclusion

Anthranilyl-HIV Protease Substrate III is a powerful and highly specific tool for the study of HIV-1 protease. Its design, based on the principle of Fluorescence Resonance Energy Transfer, allows for a sensitive, continuous, and high-throughput assay of enzymatic activity. By providing a robust platform for measuring the potency of inhibitors, this fluorogenic substrate plays a vital role in the ongoing effort to discover and develop next-generation antiretroviral drugs.

References

- Vertex AI Search, & Google. (n.d.). Protease Cleavage Sites in HIV-1 gp120 Recognized by Antigen Processing Enzymes Are Conserved and Located at Receptor Binding Sites - ASM Journals.

-

Wikipedia. (2024, November 25). HIV-1 protease. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2024, November 25). Mechanism and Kinetics of HIV-1 Protease Activation. Retrieved January 14, 2026, from [Link]

-

Oxford Academic. (n.d.). State of the art prediction of HIV-1 protease cleavage sites. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Schematic illustration of fluorescence quenching and dequenching of.... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 9). Designing of a specific fluorogenic peptide substrate for HIV-1 protease activity assay. Retrieved January 14, 2026, from [Link]

-

Chem-Impex. (n.d.). Anthranilyl-HIV Protease Substrate trifluoroacetate salt. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence emission anisotropy of anthranilic acid (s),.... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 6). LIF excitation spectra for S0→S1 transition of anthranilic acid: Detailed studies. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Sensitive, hydrosoluble, macromolecular fluorogenic substrates for human immunodeficiency virus 1 proteinase. Retrieved January 14, 2026, from [Link]

-

Shanghai Hongtai Biotechnology. (n.d.). Anthranilyl-HIV Protease Substrate III. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 141223-69-0, ANTHRANILYL-HIV PROTEASE SUBSTRATE IV. Retrieved January 14, 2026, from [Link]

-

Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved January 14, 2026, from [Link]

-

Cell Press. (n.d.). Substrate Shape Determines Specificity of Recognition for HIV-1 Protease. Retrieved January 14, 2026, from [Link]

-

Chutai Biotechnology. (n.d.). Anthranilyl-HIV Protease Substrate III; 138668-80-1. Retrieved January 14, 2026, from [Link]

-

DrugDu. (n.d.). HIV Protease Substrate III. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (1990, January). Structure of Complex of Synthetic HIV-1 Protease with a Substrate-Based Inhibitor at 2.3 Å Resolution. Retrieved January 14, 2026, from [Link]

-

Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved January 14, 2026, from [Link]

Sources

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthranilyl-HIV Protease Substrate III - [hongtide.com]

- 4. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]

- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. bachem.com [bachem.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Anthranilyl-HIV Protease Substrate III for Virology Research

For researchers, scientists, and drug development professionals embarking on virology research, particularly in the realm of HIV, the accurate and efficient measurement of HIV protease activity is paramount. This guide provides a comprehensive overview of Anthranilyl-HIV Protease Substrate III, a fluorogenic tool essential for the study of HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] This document will delve into the substrate's mechanism of action, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting, empowering researchers to confidently integrate this substrate into their workflows.

The Critical Role of HIV Protease and its Measurement

Human Immunodeficiency Virus (HIV) protease is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. This process is indispensable for the production of infectious virions.[3][4] Consequently, HIV protease is a primary target for antiretroviral therapy, with numerous clinically approved protease inhibitors effectively combating HIV/AIDS. The development and characterization of these inhibitors rely on robust and sensitive assays that can accurately quantify protease activity. Anthranilyl-HIV Protease Substrate III serves as a key reagent in these assays, facilitating the high-throughput screening of potential drug candidates and the study of enzyme kinetics.[1][2]

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

Anthranilyl-HIV Protease Substrate III is a synthetic peptide that incorporates a fluorophore and a quencher moiety. Its operation is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] In its intact state, the substrate exhibits minimal fluorescence due to the close proximity of the fluorophore (anthranilyl group) and a non-fluorescent quencher. The energy absorbed by the fluorophore is non-radiatively transferred to the quencher.

Upon the introduction of active HIV protease, the enzyme recognizes and cleaves a specific peptide bond within the substrate. This cleavage event separates the fluorophore from the quencher. Relieved from the quenching effect, the fluorophore can now emit light upon excitation, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the activity of the HIV protease.[6]

Caption: Mechanism of Anthranilyl-HIV Protease Substrate III.

Properties and Kinetic Parameters

Anthranilyl-HIV Protease Substrate III is a hexapeptide derived from the p24/p15 cleavage site of the viral gag-pol polyprotein.[7] Its trifluoroacetate salt form enhances solubility and stability, making it well-suited for use in aqueous assay buffers.[1]

| Property | Value | Source |

| Sequence | Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2 | [3] |

| Molecular Formula | C43H65N13O11 | [] |

| Molecular Weight | 940.06 g/mol | [] |

| Excitation Wavelength | ~330-340 nm | [3][9] |

| Emission Wavelength | ~450-490 nm | [3][9] |

| Km | 15 µM | [3] |

| kcat | 6.7 s⁻¹ | [3] |

| vmax | 1.23 µM s⁻¹ µg⁻¹ | [3] |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical HIV protease activity assay using Anthranilyl-HIV Protease Substrate III in a 96-well plate format, suitable for kinetic analysis.

Reagent Preparation

-

Assay Buffer: A common assay buffer is 50 mM sodium acetate, pH 5.5. The optimal pH for HIV protease activity is acidic.

-

Substrate Stock Solution: Dissolve the lyophilized Anthranilyl-HIV Protease Substrate III in DMSO to a concentration of 1-10 mM.[] Store this stock solution at -20°C or -80°C, protected from light.[2] The trifluoroacetate salt form of the substrate offers improved solubility.[1]

-

HIV Protease Stock Solution: Reconstitute purified HIV protease in an appropriate buffer, as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solution (for inhibitor screening): Dissolve test compounds in DMSO.

Assay Procedure

Caption: General workflow for an HIV protease assay.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The final substrate concentration should ideally be around the Km value (15 µM) for accurate kinetic measurements.

-

Enzyme Working Solution: Dilute the HIV protease stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Dilutions (if applicable): Prepare serial dilutions of the test compounds in assay buffer containing a constant, low percentage of DMSO to maintain solubility.

-

-

Assay Plate Setup (96-well black plate):

-

Blank Wells: Add assay buffer only.

-